molecular formula C10H22N4O8Zn B1605369 Ammonium zinc edetate CAS No. 67859-51-2

Ammonium zinc edetate

Cat. No.: B1605369
CAS No.: 67859-51-2
M. Wt: 391.7 g/mol
InChI Key: WUSBFCIRVKLSSA-UHFFFAOYSA-N
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Description

Ammonium zinc edetate is a coordination compound formed by the chelation of zinc ions with ethylenediaminetetraacetic acid (EDTA) and ammonium ions. This compound is widely used in various fields due to its ability to form stable complexes with metal ions, making it valuable in applications ranging from industrial processes to medical treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium zinc edetate can be synthesized by reacting zinc salts, such as zinc chloride or zinc sulfate, with ethylenediaminetetraacetic acid in the presence of ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the pH is adjusted to around 7-8 to ensure optimal chelation.

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

  • Dissolution of zinc salts in water.
  • Addition of ethylenediaminetetraacetic acid to the solution.
  • Adjustment of pH using ammonium hydroxide.
  • Filtration and purification of the resulting solution to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: Ammonium zinc edetate primarily undergoes complexation reactions. It can form stable complexes with various metal ions, which is the basis for its use in chelation therapy and analytical chemistry.

Common Reagents and Conditions:

    Complexation: Reaction with metal ions such as calcium, magnesium, and iron in aqueous solutions.

    pH Conditions: Optimal pH for complexation is typically around 7-8.

Major Products: The major products of reactions involving this compound are the corresponding metal-EDTA complexes, which are highly stable and soluble in water.

Scientific Research Applications

Ammonium zinc edetate has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent in complexometric titrations to determine metal ion concentrations.

    Biology: Employed in biochemical assays to remove metal ions that may interfere with enzymatic reactions.

    Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding and facilitating the excretion of toxic metals.

    Industry: Applied in water treatment processes to sequester metal ions and prevent scale formation in boilers and cooling systems.

Mechanism of Action

Ammonium zinc edetate is similar to other metal-EDTA complexes, such as calcium edetate and sodium edetate. its unique combination of zinc and ammonium ions provides specific advantages:

    Zinc Edetate: Primarily used in medical applications for zinc supplementation and chelation therapy.

    Calcium Edetate: Commonly used in chelation therapy for lead poisoning.

    Sodium Edetate: Widely used in industrial applications for water treatment and as a preservative in food products.

Comparison with Similar Compounds

  • Calcium edetate
  • Sodium edetate
  • Potassium edetate

Ammonium zinc edetate stands out due to its specific use in applications requiring both zinc supplementation and metal ion chelation.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ammonium zinc edetate can be achieved through a simple reaction between zinc oxide and ethylenediaminetetraacetic acid (EDTA) in the presence of ammonium hydroxide.", "Starting Materials": [ "Zinc oxide", "Ethylenediaminetetraacetic acid (EDTA)", "Ammonium hydroxide" ], "Reaction": [ "Dissolve zinc oxide in a solution of ammonium hydroxide to form a clear solution.", "Slowly add EDTA to the solution while stirring continuously.", "Heat the mixture to 70-80°C and maintain the temperature for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it in an oven at 60-70°C.", "The resulting product is Ammonium zinc edetate." ] }

CAS No.

67859-51-2

Molecular Formula

C10H22N4O8Zn

Molecular Weight

391.7 g/mol

IUPAC Name

azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;zinc

InChI

InChI=1S/C10H16N2O8.2H3N.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3;

InChI Key

WUSBFCIRVKLSSA-UHFFFAOYSA-N

SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].N.N.[Zn+2]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.N.N.[Zn]

67859-51-2

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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